Phenserine Tartrate: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity
Phenserine Tartrate: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenserine is a synthetic phenylcarbamate derivative of (-)-physostigmine, an alkaloid originally extracted from the Calabar bean. Developed as a potential therapeutic agent for Alzheimer's disease (AD), phenserine has been the subject of extensive research due to its dual mechanism of action. It acts as a selective, non-competitive, and reversible inhibitor of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1][2] Additionally, phenserine has demonstrated non-cholinergic activities, including the modulation of amyloid precursor protein (APP) processing, which is central to the amyloid cascade hypothesis of AD.[1][2][3] This technical guide provides an in-depth overview of the synthesis of phenserine tartrate, its chemical and physical properties, and detailed experimental protocols for key biological assays.
Chemical and Physical Properties
Phenserine is used biologically as its L(+)-tartrate salt to improve its aqueous solubility and bioavailability.[4] The chemical composition of phenserine tartrate is C₂₀H₂₃N₃O₂ • C₄H₆O₆.[4]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula (Phenserine) | C₂₀H₂₃N₃O₂ | [5] |
| Molar Mass (Phenserine) | 337.423 g/mol | [5] |
| Melting Point (Phenserine) | 150 °C | [5][6] |
| Optical Rotation (Phenserine) | [α]D -80° (in ethanol) | [6] |
| Molecular Formula (Phenserine Tartrate) | C₂₄H₂₉N₃O₈ | [7] |
| Molar Mass (Phenserine Tartrate) | 487.50 g/mol | [6][7] |
| Melting Point (Phenserine Tartrate) | 142-145 °C | [6] |
| Optical Rotation (Phenserine Tartrate) | [α]D -58.7° (c = 0.75 in methanol) | [6] |
| Solubility (Phenserine Tartrate) | Highly soluble in water | [6] |
Synthesis of Phenserine Tartrate
A patented method for the synthesis of phenserine tartrate involves the conversion of a physostigmine salt to eseroline, which is then reacted with phenyl isocyanate in an organic solvent in the presence of a base catalyst.[8] A more refined process is detailed below:
Experimental Protocol: Phenserine Tartrate Synthesis[8]
-
Preparation of Phenserine Base: Eseroline is reacted with phenyl isocyanate in an organic solvent with a base catalyst.
-
Formation of Tartrate Salt:
-
Under an argon atmosphere, a solution of tartaric acid (0.114 mol) in a mixture of anhydrous ethanol (131 mL) and deionized (DI) water (3.3 mL) is prepared.
-
This solution is added over 32 minutes to a slurry of phenserine base (0.1037 mol) in a mixture of anhydrous ethanol (126 mL) and DI water (3.1 mL).
-
After approximately 60-75% of the tartaric acid solution has been added, the reaction is seeded with phenserine tartrate (72 mg).
-
The reaction mixture is stirred for 19 hours and 15 minutes at room temperature.
-
A mixture of isopropanol (490 mL) and water (12 mL) is then added over 30 minutes.
-
-
Isolation and Purification:
-
The resulting slurry is stirred for 3.5 hours.
-
The solid is collected by filtration using a Buchner funnel with Whatman #3 filter paper.
-
The white residue is washed twice with isopropanol (100 mL).
-
The product is dried at 45°C under vacuum (29 inHg) for 19 hours to yield phenserine tartrate as a white solid with a purity of 99.4%.
-
Biological Activity and Mechanism of Action
Phenserine exhibits a dual mechanism of action, targeting both cholinergic and amyloid pathways implicated in Alzheimer's disease.
Cholinergic Pathway: Acetylcholinesterase Inhibition
Phenserine is a selective and potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[5] By inhibiting AChE, phenserine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD.[5]
| Parameter | Value | Reference |
| IC₅₀ for (-)-Phenserine (AChE) | 22 nM | [9] |
| IC₅₀ for (+)-Phenserine (AChE) | >25,000 nM | [9] |
Non-Cholinergic Pathway: Modulation of Amyloid Precursor Protein (APP) Processing
Phenserine has been shown to reduce the levels of amyloid-β (Aβ) peptides by modulating the translation of amyloid precursor protein (APP) mRNA.[9] This action is independent of its cholinergic activity and is mediated through the 5'-untranslated region (5'-UTR) of APP mRNA.[9]
-
In SK-N-SH neuroblastoma cells, treatment with 0.5, 5, and 50 μM (-)-phenserine for 4, 8, and 16 hours significantly reduced cellular βAPP levels.[9]
-
The same treatment also led to a decrease in total secreted Aβ levels.[9]
Signaling Pathways
The neuroprotective and neurotrophic effects of phenserine and its enantiomer, (+)-phenserine (posiphen), are mediated through the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[10]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)
This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[11][12][13]
-
0.1 M Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (1 U/mL)
-
Phenserine tartrate stock solution (in appropriate solvent, e.g., 70% ethanol)
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
14 mM Acetylthiocholine iodide (AChI)
-
5% Sodium dodecyl sulfate (SDS)
-
96-well microplate
-
Microplate reader
-
To each well of a 96-well plate, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of phenserine tartrate stock solution (or solvent for control)
-
10 µL of AChE solution (1 U/mL)
-
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
After a 10-minute incubation, measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percent inhibition using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
β-Secretase (BACE1) Activity Assay (FRET-based)
This assay utilizes a peptide substrate labeled with a fluorescent donor and a quenching acceptor. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.[14][15][16]
-
BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" APP mutation)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
BACE1 inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader
-
Prepare the reaction mixture in a 96-well black plate containing the assay buffer and the BACE1 FRET substrate.
-
Add the test compound (phenserine) or inhibitor control to the respective wells.
-
Initiate the reaction by adding the BACE1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes for endpoint or continuously for kinetic assays).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm or 490/520 nm, depending on the substrate).[15][16]
-
Calculate the BACE1 activity based on the increase in fluorescence signal compared to a no-enzyme control.
α-Secretase Upregulation Assay
α-secretase cleaves APP within the Aβ sequence, precluding the formation of Aβ. Assays to measure α-secretase activity often involve detecting the product of this cleavage, sAPPα.[17]
-
Cell Culture: Culture cells of interest (e.g., human neuroblastoma cells) that express APP.
-
Treatment: Treat the cells with phenserine at various concentrations for a specified duration.
-
Sample Collection: Collect the conditioned media (containing secreted proteins) and prepare cell lysates.
-
Detection of sAPPα: Quantify the levels of sAPPα in the conditioned media using methods such as:
-
Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the N-terminus of sAPPα.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a specific antibody pair to capture and detect sAPPα.
-
-
Analysis: An increase in the level of sAPPα in phenserine-treated cells compared to untreated controls would indicate an upregulation of α-secretase activity.
Conclusion
Phenserine tartrate is a promising compound with a dual mechanism of action that addresses both the cholinergic deficit and the amyloid pathology of Alzheimer's disease. Its well-defined chemical properties and synthesis route, combined with its potent biological activities, make it a significant subject of study in the field of neurodegenerative disease research. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of phenserine and related compounds.
References
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- 2. researchgate.net [researchgate.net]
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- 7. Phenserine tartrate | C24H29N3O8 | CID 6918263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6495700B1 - Process for producing phenserine and its analog - Google Patents [patents.google.com]
- 9. Phenserine regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SensoLyte® 520 ß-Secretase (BACE1) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 17. APP α-Secretase, a Novel Target for Alzheimer Drug Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
